

A Technical Guide to the Spectroscopic Identification of 5,4'-Dimethoxyflavone

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Compound of Interest

Compound Name: 5,4'-Dimethoxyflavone

CAS No.: 6697-63-8

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Foreword

In the landscape of drug discovery and natural product chemistry, the unambiguous structural elucidation of bioactive molecules is a cornerstone of rigorous scientific practice. Flavonoids, a diverse class of polyphenolic compounds, are of particular interest due to their wide-ranging pharmacological activities. **5,4'-Dimethoxyflavone** (also known as Acacetin dimethyl ether), with the molecular formula $C_{17}H_{14}O_4$, represents a key structure within this class. Its precise identification is paramount for mechanism-of-action studies, synthesis validation, and quality control.

This technical guide provides an in-depth walkthrough of the analytical methodologies required to identify and characterize **5,4'-Dimethoxyflavone**. We will delve into the interpretation of its mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectral data. Rather than merely presenting data, this document is structured to provide the causal reasoning behind the analytical choices and interpretation, empowering researchers to apply these principles to their own work.

Molecular Structure and Isomeric Considerations

The structure of **5,4'-Dimethoxyflavone** features a central flavone core with methoxy groups (-OCH₃) at the C5 position of the A-ring and the C4' position of the B-ring.

Molecular Formula: C₁₇H₁₄O₄ Monoisotopic Mass: 282.0892 Da[1]

A critical challenge in flavonoid identification is the existence of numerous isomers. For instance, 5,7-Dimethoxyflavone and 6,4'-Dimethoxyflavone share the same molecular formula and mass but differ in the placement of their methoxy groups. These subtle differences can lead to vastly different biological activities. Therefore, a multi-technique spectroscopic approach is not just recommended; it is essential for unequivocal identification.

Mass Spectrometry (MS) for Elemental Composition and Fragmentation

High-Resolution Mass Spectrometry (HRMS), typically coupled with electrospray ionization (ESI), is the foundational technique for determining the elemental composition of an analyte.

Expected Mass and Isotopic Pattern

For **5,4'-Dimethoxyflavone**, the exact mass of the protonated molecule [M+H]⁺ is predicted to be 283.09648.[1] The observation of this ion with high mass accuracy (typically <5 ppm error) provides strong evidence for the molecular formula C₁₇H₁₄O₄.

Adduct Ion	Predicted m/z
[M] ⁺	282.08865
[M+H] ⁺	283.09648
[M+Na] ⁺	305.07842
[M-H] ⁻	281.08192

Table 1: Predicted m/z values for various adducts of 5,4'-Dimethoxyflavone. Data sourced from PubChem.[1]

Tandem MS (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry is indispensable for differentiating isomers. Flavonoids characteristically undergo Retro-Diels-Alder (RDA) fragmentation, which cleaves the C-ring. The resulting fragment ions are diagnostic of the substitution patterns on the A- and B-rings.

For **5,4'-Dimethoxyflavone**, the key fragmentation would involve the cleavage of the C-ring, providing information about the methoxy group locations. The fragmentation pattern can be compared to that of known isomers to confirm the substitution pattern.

Experimental Protocol: ESI-MS

- Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.
- Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- MS Scan Parameters (Positive Ion Mode):
 - Ion Source: ESI (+)
 - Mass Range: m/z 100-500
 - Capillary Voltage: 3.5-4.5 kV
 - Cone Voltage: 20-40 V
 - Source Temperature: 120-150 $^{\circ}\text{C}$
 - Desolvation Temperature: 300-350 $^{\circ}\text{C}$
- Data Analysis: Analyze the full scan data to find the $[\text{M}+\text{H}]^+$ ion and confirm its exact mass. Perform MS/MS on the parent ion to obtain the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While MS provides the molecular formula, NMR spectroscopy provides the atomic connectivity, offering definitive proof of the specific isomeric structure. The analysis that follows is based on established spectral data from closely related flavonoid structures, providing a robust predictive framework for the identification of **5,4'-Dimethoxyflavone**.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of unique protons and their neighboring environments. The expected signals for **5,4'-Dimethoxyflavone** are detailed below.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-3	~6.7-6.8	s	-	Singlet characteristic of H-3 in flavones.
H-6	~6.4-6.6	d	$J \approx 2.0$	Doublet due to coupling with H-8 (meta). Shifted upfield by the C5-OCH ₃ group.
H-8	~6.6-6.8	d	$J \approx 2.0$	Doublet due to coupling with H-6 (meta).
H-2', H-6'	~7.8-8.0	d	$J \approx 9.0$	Doublet, ortho-coupled to H-3'/H-5'. Deshielded due to proximity to the heterocyclic ring.
H-3', H-5'	~7.0-7.2	d	$J \approx 9.0$	Doublet, ortho-coupled to H-2'/H-6'. Shielded by the electron-donating C4'-OCH ₃ group.
5-OCH ₃	~3.9-4.0	s	-	Singlet for the methoxy group protons on the A-ring.
4'-OCH ₃	~3.8-3.9	s	-	Singlet for the methoxy group

protons on the B-
ring.

Table 2:
Predicted ^1H
NMR
assignments for
5,4'-
Dimethoxyflavon
e in CDCl_3 ,
based on
analysis of
related
compounds.

^{13}C NMR Spectroscopy: Carbon Skeleton Mapping

The ^{13}C NMR spectrum provides information on all carbon atoms in the molecule, which is crucial for confirming the flavone backbone and the positions of the methoxy substituents.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	~163-164	Olefinic carbon adjacent to the B-ring.
C-3	~106-107	Olefinic carbon, typically shielded in flavones.
C-4	~178-179	Carbonyl carbon, highly deshielded.
C-4a (C-10)	~107-108	Bridgehead carbon.
C-5	~158-160	Aromatic carbon bearing the methoxy group.
C-6	~95-97	Aromatic CH shielded by adjacent oxygenated carbons.
C-7	~156-158	Aromatic carbon, typically deshielded in the A-ring.
C-8	~92-94	Aromatic CH shielded by adjacent oxygenated carbons.
C-8a (C-9)	~156-157	Bridgehead carbon adjacent to the carbonyl.
C-1'	~123-124	Quaternary carbon of the B-ring attached to C-2.
C-2', C-6'	~128-129	Aromatic CH ortho to the C4'-OCH ₃ group.
C-3', C-5'	~114-115	Aromatic CH meta to the C4'-OCH ₃ group, shielded.
C-4'	~162-163	Aromatic carbon bearing the methoxy group.
5-OCH ₃	~56-57	Methoxy carbon.
4'-OCH ₃	~55-56	Methoxy carbon.

Table 3: Predicted ^{13}C NMR assignments for 5,4'-Dimethoxyflavone in CDCl_3 , based on analysis of related compounds.[2][3]

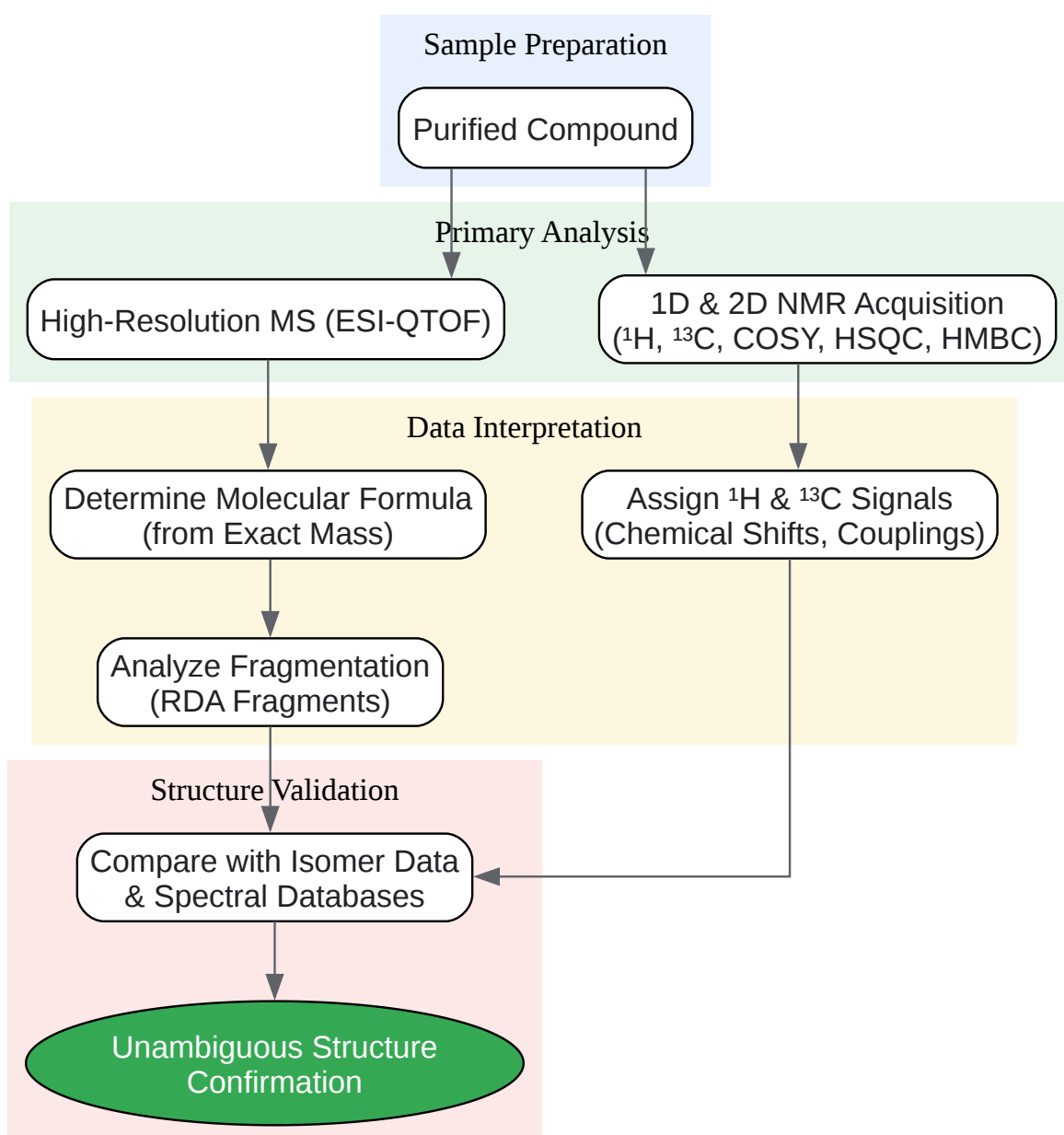
Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[4]
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H spectrum.
 - Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm.
- 2D NMR (Optional but Recommended):
 - COSY: To establish ^1H - ^1H coupling networks.
 - HSQC: To correlate directly bonded ^1H and ^{13}C atoms.
 - HMBC: To establish long-range (2-3 bond) ^1H - ^{13}C correlations, which are critical for unambiguously assigning quaternary carbons and linking the A and B rings.
- Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (TMS).[4]

Integrated Workflow for Identification

The conclusive identification of **5,4'-Dimethoxyflavone** relies on a logical, integrated workflow that combines these powerful analytical techniques. The following diagram illustrates this self-validating system.



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Caption: Integrated workflow for the spectroscopic identification of **5,4'-Dimethoxyflavone**.

Conclusion

The structural characterization of **5,4'-Dimethoxyflavone** is a clear example of the synergy between mass spectrometry and NMR spectroscopy. While HRMS provides the elemental key, detailed 1D and 2D NMR experiments provide the definitive structural blueprint, allowing for its confident differentiation from other isomers. By following the structured analytical workflow and principles of spectral interpretation outlined in this guide, researchers can ensure the scientific integrity and validity of their findings, paving the way for further investigation into the promising biological activities of this flavonoid.

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